1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a potent and specific activator of this receptor subtype, and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor subtype leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which can have positive effects on cognitive function, mood, and behavior. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. However, one limitation is that it is a relatively new compound, and its long-term effects and potential toxicity are not well understood.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea involves the reaction of 2-aminocyclopentanone with 2-bromoethylamine hydrobromide to form 2-(2-bromoethylamino)cyclopentanone. This intermediate is then reacted with imidazole to form 1-(2-imidazol-1-ylcyclopentyl)-2-(2-bromoethylamino)ethanone. Finally, the compound is treated with propargylamine to form 1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea.
Aplicaciones Científicas De Investigación
1-(2-Imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
1-(2-imidazol-1-ylcyclopentyl)-3-prop-2-ynylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-6-14-12(17)15-10-4-3-5-11(10)16-8-7-13-9-16/h1,7-11H,3-6H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCYIQUMFITKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1CCCC1N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.